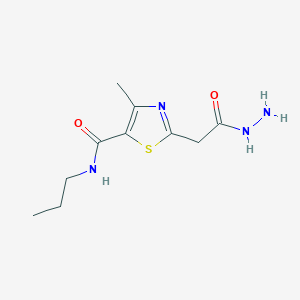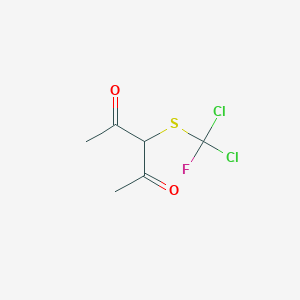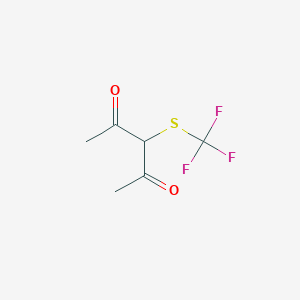
Azido-PEG24-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG24-NHS ester is a monodisperse, high-purity polyethylene glycol (PEG) linker. It contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group enables click chemistry, while the NHS ester can be used to label the primary amines of proteins, oligonucleotides, and other amine-containing biomolecules . The hydrophilic PEG spacer enhances the water solubility of this reagent .
Mechanism of Action
Target of Action
The primary targets of Azido-PEG24-NHS ester are the primary amines (-NH2) of proteins, oligonucleotides, and other amine-containing biomolecules . The compound is used to label these targets, enabling their detection and analysis.
Mode of Action
This compound interacts with its targets through a process known as Click Chemistry . This involves the azide group of the compound undergoing a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modification of proteins and other biomolecules. By attaching to primary amines, the compound can alter the properties of these molecules and influence their behavior within biological systems . The exact downstream effects can vary depending on the specific biomolecules that are targeted.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biomolecules it targets. By labeling these molecules, the compound can enable their detection and analysis, providing valuable insights into their roles within biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reactions it participates in can be affected by the presence of copper ions and the pH of the environment . Furthermore, the compound’s stability and efficacy may be influenced by temperature, as it is typically stored at -20°C .
Biochemical Analysis
Biochemical Properties
Azido-PEG24-NHS ester plays a significant role in biochemical reactions. It interacts with proteins, oligonucleotides, and other amine-containing biomolecules . The nature of these interactions involves the NHS ester of this compound labeling the primary amines (-NH2) of these biomolecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group, which enables Click Chemistry . This chemistry involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG24-NHS ester is synthesized through a series of chemical reactions involving the introduction of azide and NHS ester groups to a PEG chain. The azide group is typically introduced via a substitution reaction, where a halogenated PEG precursor reacts with sodium azide. The NHS ester group is introduced through the reaction of the PEG-azide intermediate with N-hydroxysuccinimide and a carbodiimide coupling agent .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high purity and yield. The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG24-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Amine Labeling: The NHS ester group reacts with primary amines in proteins, oligonucleotides, and other biomolecules to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Strained Alkynes: Used in SPAAC reactions to react with azides without the need for a catalyst.
Primary Amines: React with the NHS ester group to form amide bonds
Major Products
Scientific Research Applications
Azido-PEG24-NHS ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Azido-PEG24-NHS ester is unique due to its long PEG chain, which enhances water solubility and reduces immunogenicity. Similar compounds include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55(62)87-59-53(60)1-2-54(59)61/h1-52H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAQCNKHLTVSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104N4O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
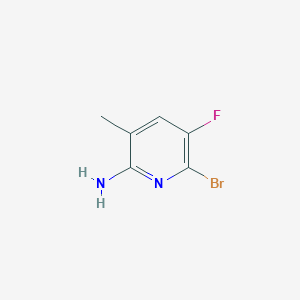

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
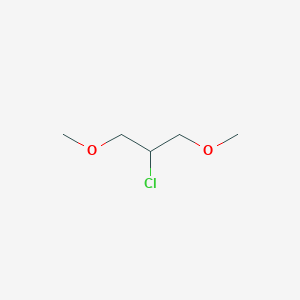
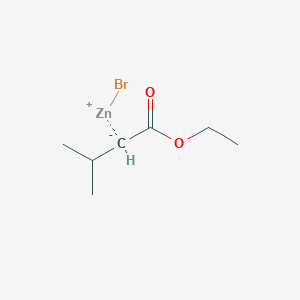
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
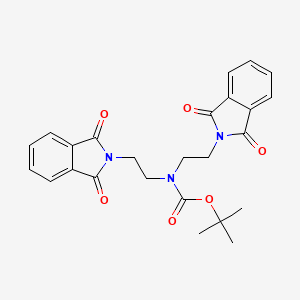
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)
